N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(naphthalen-1-yloxy)acetamide
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(naphthalen-1-yloxy)acetamide is a synthetic organic compound with the molecular formula C22H23NO4 and a molecular weight of 365.42 g/mol . This compound is characterized by the presence of a naphthalen-1-yloxy group and a dimethoxyphenyl group, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(naphthalen-1-yloxy)acetamide typically involves the reaction of 3,4-dimethoxyphenethylamine with naphthalen-1-yloxyacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(naphthalen-1-yloxy)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(naphthalen-1-yloxy)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(naphthalen-1-yloxy)acetamide involves its interaction with specific molecular targets within cells. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound may affect signal transduction and gene expression .
Comparison with Similar Compounds
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(naphthalen-1-yloxy)acetamide can be compared with other similar compounds such as:
N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: This compound lacks the naphthalen-1-yloxy group, which may result in different chemical and biological properties.
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-naphthalenyloxy)acetamide: This is a closely related compound with similar structural features but may exhibit different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-naphthalen-1-yloxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-25-20-11-10-16(14-21(20)26-2)12-13-23-22(24)15-27-19-9-5-7-17-6-3-4-8-18(17)19/h3-11,14H,12-13,15H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MENKRIRZRHOLFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)COC2=CC=CC3=CC=CC=C32)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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